2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
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Overview
Description
2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of pyranochromenes. . The unique structure of this compound, which includes a dimethylamino group and a pyranochromene core, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multiple steps starting from readily available precursors. One common method involves the reaction of phloroglucinol with appropriate aldehydes under acidic conditions to form the chromene core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, green solvents, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyranochromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Uniqueness
What sets 2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione apart is its unique combination of a dimethylamino group and a cyclopentane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C24H23NO4/c1-13-11-20-22(16-5-4-6-17(16)24(27)29-20)23-21(13)18(26)12-19(28-23)14-7-9-15(10-8-14)25(2)3/h7-11,19H,4-6,12H2,1-3H3 |
InChI Key |
ZMYNQDCJYIIHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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